molecular formula C9H13N5O B13625023 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide

2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide

Cat. No.: B13625023
M. Wt: 207.23 g/mol
InChI Key: PRKWLABZRMZTAV-UHFFFAOYSA-N
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Description

2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-(2-cyanoethyl)acetamide is a heterocyclic compound featuring a pyrazole core substituted with an amino (-NH₂) and methyl (-CH₃) group at positions 3 and 4, respectively. The acetamide moiety links the pyrazole ring to a 2-cyanoethyl (-CH₂CN) group. The compound has been listed by CymitQuimica, though its commercial availability is currently discontinued, indicating possible challenges in synthesis, stability, or niche applications .

Properties

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

IUPAC Name

2-(3-amino-4-methylpyrazol-1-yl)-N-(2-cyanoethyl)acetamide

InChI

InChI=1S/C9H13N5O/c1-7-5-14(13-9(7)11)6-8(15)12-4-2-3-10/h5H,2,4,6H2,1H3,(H2,11,13)(H,12,15)

InChI Key

PRKWLABZRMZTAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC(=O)NCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Key Features :

  • Core Structure : Replaces pyrazole with a 1,2,3-triazole ring, which is less basic but more rigid due to its aromaticity.
  • Substituents : A cyclopropyl group on the triazole and a pyridine-pyrimidine arm on the phenyl ring.
  • Synthesis : Microwave-assisted reaction (65 W, 70°C) yielded 30% product, suggesting challenging reaction conditions or competing side reactions .
  • Physicochemical Properties : Melting point (165–167°C) and IR data (N-H: ~3300 cm⁻¹, C=O: ~1680 cm⁻¹) indicate strong intermolecular interactions.
    Comparison :
  • The triazole’s lower basicity may reduce solubility in acidic environments compared to the amino-pyrazole in the target compound.
  • The pyridine-pyrimidine extension increases molecular weight (~509 g/mol vs.

Benzimidazole Derivatives: N-(1H-Benzimidazol-2-yl)(1H-Pyrazol-3(5)-yl)acetamides (Compounds 28–31)

Key Features :

  • Core Structure : Benzimidazole fused with pyrazole or triazole rings.
  • Functional Groups : Varied substitutions (e.g., benzamide, triazolyl, tetrazolyl) at the benzimidazole position.
  • Synthesis : Utilized EDCI/HOBt coupling in anhydrous DMF, yielding products purified via column chromatography .
    Comparison :
  • The benzimidazole core enhances planar stacking interactions, unlike the single pyrazole ring in the target compound.
  • Compound 30 (triazolyl-substituted) shows higher polarity due to the triazole’s hydrogen-bonding capacity, similar to the amino group in the target compound .

Benzothiazole Derivatives: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-Arylacetamides

Key Features :

  • Core Structure : Benzothiazole ring with a trifluoromethyl (-CF₃) group.
  • Substituents : Methoxy- or trimethoxyphenyl groups on the acetamide.
  • Comparison:
  • The electron-withdrawing -CF₃ group increases lipophilicity (logP ~3.5 estimated) compared to the target compound’s cyanoethyl group (logP ~1.2).
  • The benzothiazole’s rigidity may enhance target binding but reduce metabolic stability .

Chlorinated Pyrazole Analog: 2-Chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide

Key Features :

  • Substituents : Chlorine at the acetamide’s α-position and ethyl/methyl groups on the pyrazole.
  • Reactivity : The chloro group may act as a leaving site for nucleophilic substitution.
    Comparison :
  • The lack of an amino group on the pyrazole reduces hydrogen-bonding capacity versus the target compound.
  • Higher electrophilicity due to the chloro substituent could lead to unintended alkylation in biological systems .

Cyano-Substituted Analog: 2-Cyano-N-[(methylamino)carbonyl]acetamide

Key Features :

  • Structure: Cyano group directly attached to the acetamide backbone, with a methylaminocarbonyl side chain.
  • Comparison:
  • The methylaminocarbonyl group may offer different metabolic pathways compared to the pyrazole-linked cyanoethyl group .

Critical Analysis

  • Structural Influence on Function: The target compound’s amino-pyrazole and cyanoethyl groups balance hydrogen bonding and dipole interactions, whereas analogs like the benzothiazole derivatives prioritize lipophilicity for membrane penetration .
  • Synthetic Challenges : Low yields in triazole analogs (30% ) vs. EDCI-mediated couplings in benzimidazoles highlight the impact of ring systems on reaction efficiency.

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